Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate is a heterocyclic compound that contains a pyrimidine ring substituted with furan, methyl, and methylsulfanyl groups. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
The synthesis of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can be achieved through a one-pot multicomponent reaction. This method involves the use of a Biginelli reaction, which is catalyzed by p-toluenesulfonic acid (PTSA). The reaction typically involves the condensation of benzaldehyde, urea, and ethyl acetoacetate . The chemical structure of the product is confirmed by spectroscopic evidence, including FTIR, HRESI-MS, and NMR .
Chemical Reactions Analysis
Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Scientific Research Applications
Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for its potential use in drug development.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of the mitotic kinesin Eg5, which is involved in cell division .
Comparison with Similar Compounds
Ethyl 2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate: This compound also contains a furan and pyrimidine ring but differs in its substitution pattern.
Ethyl 6-methyl-4-(4-methylpiperazin-1-yl)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate: This compound has a similar pyrimidine core but with different substituents, leading to different biological activities.
Properties
IUPAC Name |
ethyl 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-4-17-13(16)10-8(2)14-11(15-12(10)19-3)9-6-5-7-18-9/h5-7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMYINZISAURIDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(N=C1SC)C2=CC=CO2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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